molecular formula C22H16F13NO3 B3041419 N1-(3,5-dimethoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide CAS No. 288161-36-4

N1-(3,5-dimethoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Cat. No.: B3041419
CAS No.: 288161-36-4
M. Wt: 589.3 g/mol
InChI Key: IVYYTHGYPJAPCJ-UHFFFAOYSA-N
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Description

N1-(3,5-Dimethoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a fluorinated benzamide derivative characterized by two distinct structural motifs:

  • Aromatic substituent: A 3,5-dimethoxybenzyl group attached to the benzamide’s nitrogen atom.
  • Fluorinated alkyl chain: A fully substituted tridecafluorohexyl group at the benzamide’s 2-position. This perfluorinated chain confers high lipophilicity, chemical stability, and resistance to metabolic degradation, traits common in bioactive fluorinated compounds .

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F13NO3/c1-38-12-7-11(8-13(9-12)39-2)10-36-16(37)14-5-3-4-6-15(14)17(23,24)18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)35/h3-9H,10H2,1-2H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYYTHGYPJAPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Aromatic Group Variations

  • N-(2,3-Dimethylphenyl)-2-(tridecafluorohexyl)benzamide ():
    • Structural difference : Replaces the 3,5-dimethoxybenzyl group with a 2,3-dimethylphenyl moiety.
    • Impact :
  • Reduced solubility in aqueous media compared to the dimethoxy analog .

Fluorinated Chain Modifications

  • LY411575 (): A gamma-secretase inhibitor with a partially fluorinated side chain. Structural difference: Features a shorter, non-perfluorinated chain. Impact:
  • Shorter fluorinated chains may exhibit lower metabolic stability due to reduced steric shielding of labile bonds .

Pharmacological and Physicochemical Properties

Table 1: Key Property Comparisons

Compound Aromatic Substituent Fluorination Pattern logP* Metabolic Stability*
Target Compound 3,5-Dimethoxybenzyl C6F13 (full substitution) ~7.2 High
N-(2,3-Dimethylphenyl)-analog 2,3-Dimethylphenyl C6F13 ~6.8 Moderate-High
LY411575 Dibenzazepinone Partial fluorination ~4.5 Moderate

*Values inferred from structural analogs.

Key Findings:

Lipophilicity : The tridecafluorohexyl chain in the target compound significantly increases logP compared to LY411575, enhancing membrane permeability but risking off-target accumulation.

Metabolic Stability : Full fluorination in the target compound likely prolongs half-life compared to partially fluorinated analogs .

Toxicity and Prodrug Potential

  • 5-Fluorouracil (5-FU) Prodrugs (): While structurally distinct, 5-FU derivatives highlight strategies to mitigate toxicity through functional group modifications.
    • Relevance to Target Compound : The benzamide scaffold could serve as a prodrug carrier, leveraging enzymatic cleavage of the amide bond to release active metabolites while reducing systemic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N1-(3,5-dimethoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Reactant of Route 2
Reactant of Route 2
N1-(3,5-dimethoxybenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

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